6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
Overview
Description
“6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” is a chemical compound that belongs to the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. These receptors are linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of “this compound” has been reported . It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: FC6H3(CF3)NH2 .Chemical Reactions Analysis
“this compound” may be used in chemical synthesis . It may also be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline serves as a precursor in the synthesis of complex molecules with potential pharmaceutical applications. For instance, it has been utilized in the preparation of intermediates for antitumor agents (Yang Shijing, 2013). This process involves a series of reactions starting from dinitro-trifluoromethylbenzene, showcasing its versatility in synthesizing biologically active compounds.
Materials Science: NLO Materials
In materials science, derivatives of this compound have been studied for their potential use in non-linear optical (NLO) materials. The vibrational analysis of related compounds demonstrates the impact of fluorine atoms on the molecular structure and its implications for NLO applications. This research highlights the compound's significance in developing new materials with enhanced optical properties (B. Revathi et al., 2017).
Organic Chemistry: Catalysis and Synthesis
In organic chemistry, this compound is instrumental in catalytic processes and the synthesis of heterocyclic compounds. It acts as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions for the direct ortho-C-H imidation of benzaldehydes. This method facilitates the efficient synthesis of quinazoline and fused isoindolinone scaffolds, underscoring its utility in constructing complex organic molecules with high precision and yield (Yong Wu et al., 2021).
Agricultural Chemistry: Herbicidal Activity
Furthermore, this compound derivatives have been explored for their herbicidal activity. Novel compounds synthesized from this aniline derivative have shown efficacy against various dicotyledonous weeds, indicating its potential in developing new herbicides (Daoxin Wu et al., 2011).
Safety and Hazards
“6-Fluoro-2-methyl-3-(trifluoromethyl)aniline” is considered hazardous. It is toxic in contact with skin, causes skin irritation, and is harmful if swallowed or inhaled . It is also classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
6-fluoro-2-methyl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADVDWZJXRDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223261 | |
Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806302-25-9 | |
Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806302-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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